Cas no 171421-55-9 (1,3-Difluoro-5-methylsulfonylbenzene)

1,3-Difluoro-5-methylsulfonylbenzene 化学的及び物理的性質
名前と識別子
-
- 1,3-Difluoro-5-(methylsulfonyl)benzene
- 1,3-Difluoro-5-methylsulfonylbenzene
- 3,5-difluoro-1-methylsulfonylbenzene
- WGA42155
- DTXSID20674343
- J-010723
- FEVDSYDQNXTMPT-UHFFFAOYSA-N
- 1,3-Difluoro-5-(methanesulfonyl)benzene
- SCHEMBL776672
- 171421-55-9
- E90329
- BS-27457
- MFCD09972174
- CS-0191558
- AKOS006310706
-
- MDL: MFCD09972174
- インチ: InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
- InChIKey: FEVDSYDQNXTMPT-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=CC(=CC(=C1)F)F
計算された属性
- せいみつぶんしりょう: 192.00600
- どういたいしつりょう: 192.006
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- PSA: 42.52000
- LogP: 2.44910
1,3-Difluoro-5-methylsulfonylbenzene セキュリティ情報
1,3-Difluoro-5-methylsulfonylbenzene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,3-Difluoro-5-methylsulfonylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D448638-1g |
1,3-Difluoro-5-methylsulfonylbenzene |
171421-55-9 | 1g |
$293.00 | 2023-05-18 | ||
TRC | D448638-100mg |
1,3-Difluoro-5-methylsulfonylbenzene |
171421-55-9 | 100mg |
$75.00 | 2023-05-18 | ||
TRC | D448638-250mg |
1,3-Difluoro-5-methylsulfonylbenzene |
171421-55-9 | 250mg |
$138.00 | 2023-05-18 | ||
Alichem | A019088901-5g |
1,3-Difluoro-5-(methylsulfonyl)benzene |
171421-55-9 | 95% | 5g |
296.64 USD | 2021-06-17 | |
A2B Chem LLC | AE95815-5g |
1,3-Difluoro-5-methylsulfonylbenzene |
171421-55-9 | 98% | 5g |
$467.00 | 2024-04-20 | |
Ambeed | A315745-5g |
1,3-Difluoro-5-(methylsulfonyl)benzene |
171421-55-9 | 98% | 5g |
$578.0 | 2024-04-22 | |
1PlusChem | 1P00AN6V-1g |
1,3-DIFLUORO-5-METHYLSULFONYLBENZENE |
171421-55-9 | 98% | 1g |
$139.00 | 2025-02-25 | |
Apollo Scientific | PC902949-5g |
1,3-Difluoro-5-methylsulfonylbenzene |
171421-55-9 | 98% | 5g |
£520.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262228-5g |
1,3-Difluoro-5-(methylsulfonyl)benzene |
171421-55-9 | 98% | 5g |
¥6048 | 2023-04-15 | |
Fluorochem | 210163-5g |
1,3-Difluoro-5-(methylsulfonyl)benzene |
171421-55-9 | 95% | 5g |
£525.00 | 2022-02-28 |
1,3-Difluoro-5-methylsulfonylbenzene 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
1,3-Difluoro-5-methylsulfonylbenzeneに関する追加情報
Introduction to 1,3-Difluoro-5-methylsulfonylbenzene (CAS No. 171421-55-9)
1,3-Difluoro-5-methylsulfonylbenzene, identified by its Chemical Abstracts Service (CAS) number 171421-55-9, is a fluorinated aromatic compound featuring a sulfonyl group and a methyl substituent. This molecule has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. The presence of both fluorine atoms and a sulfonyl group enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 1,3-difluoro-5-methylsulfonylbenzene consists of a benzene ring substituted with two fluorine atoms at the 1 and 3 positions, and a methylsulfonyl group at the 5 position. This arrangement imparts distinct electronic and steric effects, making the compound highly versatile in chemical reactions. The fluorine atoms contribute to electron-withdrawing inductive effects, which can influence the reactivity of adjacent functional groups, while the methylsulfonyl group provides a site for further derivatization.
In recent years, 1,3-difluoro-5-methylsulfonylbenzene has been explored as a key intermediate in the development of novel pharmaceutical agents. Its incorporation into drug candidates has shown promise in several therapeutic areas, including oncology, inflammation, and infectious diseases. The fluorinated aromatic core is particularly attractive in medicinal chemistry due to its ability to improve metabolic stability, binding affinity, and overall pharmacokinetic properties of drug molecules.
One of the most compelling aspects of 1,3-difluoro-5-methylsulfonylbenzene is its role in synthesizing fluorinated sulfonyl compounds, which are known for their potent biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. The methylsulfonyl moiety, in particular, has been shown to enhance the binding interactions between drug molecules and their targets, leading to improved therapeutic efficacy.
Recent research published in high-impact journals has highlighted the synthetic utility of 1,3-difluoro-5-methylsulfonylbenzene in constructing complex organic frameworks. A notable study described the use of this compound as a precursor in the preparation of fluorinated heterocyclic scaffolds, which are essential components in many modern drugs. The study demonstrated that the introduction of fluorine atoms at specific positions significantly modulates the electronic properties of the resulting heterocycles, thereby tailoring their biological activity.
The pharmaceutical industry has taken special interest in leveraging the unique properties of 1,3-difluoro-5-methylsulfonylbenzene for drug development. Researchers have reported successful applications of this intermediate in creating small molecule inhibitors with high selectivity and low toxicity. For example, a novel antiviral agent currently undergoing clinical trials incorporates a fluorinated sulfonylbenzene moiety derived from this compound, showcasing its potential as a building block for next-generation therapeutics.
Beyond pharmaceutical applications, 1,3-difluoro-5-methylsulfonylbenzene has found utility in materials science. Its ability to act as a ligand or handle group in catalytic systems has been exploited to develop novel catalysts for organic transformations. These catalysts have demonstrated enhanced efficiency and selectivity in synthesizing complex molecules, contributing to advancements in green chemistry and industrial processes.
The synthesis of 1,3-difluoro-5-methylsulfonylbenzene itself is an area of active investigation. Recent advancements in synthetic methodologies have enabled more efficient and scalable production routes for this compound. These methods often involve multi-step reactions that incorporate fluorination and sulfonylation steps under controlled conditions. Such improvements have made it more feasible to explore its applications without compromising on yield or purity.
In conclusion,1,3-Difluoro-5-methylsulfonylbenzene (CAS No. 171421-55-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, while its applications in materials science continue to expand. As research progresses,this molecule is expected to play an even greater role in developing innovative solutions for both medical and industrial challenges.
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